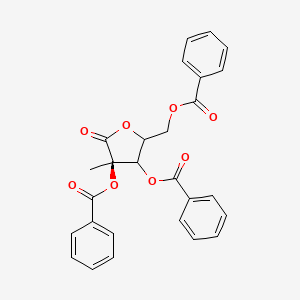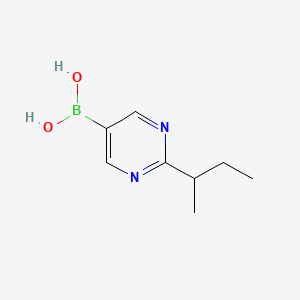
Acetamide, 2-mercapto-N-1-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-mercapto-N-1-naphthalenyl-: is an organic compound with the molecular formula C12H11NOS. It is known for its unique structure, which includes a naphthalene ring and a mercapto group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-mercapto-N-1-naphthalenyl- typically involves the reaction of 2-mercaptoacetic acid with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride, which facilitates the formation of the acetamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, 2-mercapto-N-1-naphthalenyl- can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, 2-mercapto-N-1-naphthalenyl- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biological pathways .
Medicine: The compound is being investigated for its potential therapeutic applications. Its interactions with molecular targets in the body could lead to the development of new drugs for various diseases .
Industry: In the industrial sector, Acetamide, 2-mercapto-N-1-naphthalenyl- is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of Acetamide, 2-mercapto-N-1-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N-1-naphthyl-
- N-Acetyl-1-naphthylamine
- 1-Acetamidonaphthalene
Comparison: Acetamide, 2-mercapto-N-1-naphthalenyl- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to its analogs. This makes it more versatile in chemical reactions and potentially more effective in biological applications .
Eigenschaften
CAS-Nummer |
10156-37-3 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-2-sulfanylacetamide |
InChI |
InChI=1S/C12H11NOS/c14-12(8-15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H,13,14) |
InChI-Schlüssel |
LAZZFNUBDVWSLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


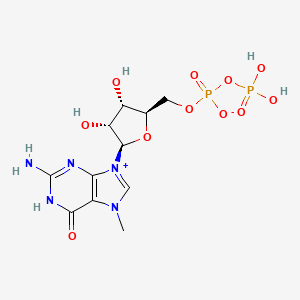
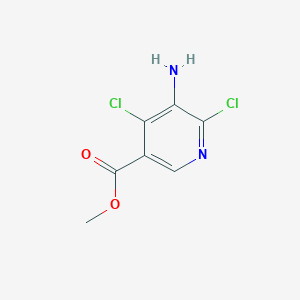

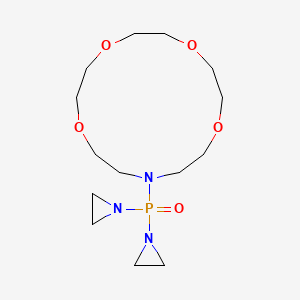
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
